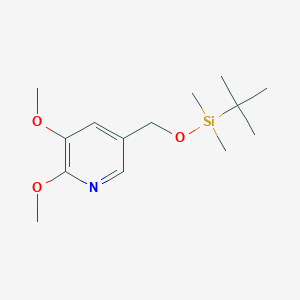

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Description

Properties

IUPAC Name |

tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBLGKKUDQICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674042 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-74-6 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the protection of a hydroxymethyl group on a 2,3-dimethoxypyridine scaffold using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This protection enhances the stability of the hydroxyl functionality under various reaction conditions and facilitates further synthetic transformations.

- Starting material: 2,3-dimethoxypyridine bearing a hydroxymethyl substituent at the 5-position.

- Protecting group reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).

- Base: Imidazole, commonly used to deprotonate the hydroxyl group and promote silylation.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature: Room temperature is generally sufficient.

- Reaction time: Typically 3–4 hours.

Detailed Preparation Procedure

A representative procedure, adapted from reported methods, is as follows:

- Dissolve 5-(hydroxymethyl)-2,3-dimethoxypyridine in dry DMF or DCM under an inert atmosphere (nitrogen or argon).

- Add imidazole (approximately 1.5–3 equivalents relative to the hydroxyl compound) to the solution.

- Cool the mixture to 0 °C if necessary, then add TBDMS-Cl (1.2–2 equivalents) dropwise.

- Stir the reaction mixture at room temperature for 3–4 hours.

- Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel to afford pure 5-((tert-butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine.

This method typically yields the silyl-protected compound in high purity and good to excellent yields (70–95%) depending on scale and purification efficiency.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | DMF or DCM | Dry, oxygen-free conditions preferred |

| Base | Imidazole | Acts as nucleophilic catalyst and base |

| Silylating agent | TBDMS-Cl | Commercially available, moisture sensitive |

| Temperature | 0 °C to room temperature | Lower temp controls rate, room temp sufficient |

| Reaction time | 3–4 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Workup | Aqueous quench, extraction | Standard organic workup |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

Alternative Approaches and Related Preparations

- Use of other silyl protecting groups: While TBDMS is common due to its stability and ease of removal, tert-butyldiphenylsilyl (TBDPS) chloride has also been used in related pyridine and alcohol protection chemistry for enhanced stability under harsher conditions.

- Direct silylation of hydroxymethyl pyridines: The direct silylation approach is favored for its simplicity and mild conditions, avoiding multi-step functional group interconversions.

- Cross-electrophile coupling: In some advanced synthetic routes, vinyl or aryl triflates derived from pyridine derivatives can be used as intermediates, but these are more complex and less commonly applied for this specific compound.

Analytical Data and Yield

Typical analytical data for the silylated product include:

Summary of Research Findings

- The protection of hydroxymethyl groups on pyridine rings using TBDMS-Cl and imidazole is a well-established, reliable method.

- Reaction conditions are mild and compatible with other sensitive functional groups such as methoxy substituents.

- The silyl ether formed is stable under a variety of reaction conditions, facilitating further synthetic transformations.

- Purification by silica gel chromatography is straightforward due to the distinct polarity of the silyl ether.

- Industrial scale-up would require careful moisture control and optimization of reagent equivalents but follows the same fundamental chemistry.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like organolithium or Grignard reagents can be used to replace the tert-butyldimethylsilyloxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine (CAS No. 1171919-74-6) is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article delves into its applications across different fields, supported by comprehensive data and case studies.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its silyl ether functionality allows for selective reactions, making it valuable in the synthesis of complex organic molecules. Researchers have employed this compound in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The presence of the pyridine moiety is known to enhance biological activity, making it a candidate for drug development. Studies indicate that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of functional materials such as polymers and coatings. Its ability to modify surface properties has been investigated for enhancing adhesion and hydrophobicity in various substrates.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of alcohols and phenols. Its use in gas chromatography (GC) and liquid chromatography (LC) has been documented, aiding in the detection and quantification of trace compounds in complex mixtures.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential of this compound in drug discovery efforts.

Case Study 2: Development of Functional Polymers

Research conducted by materials scientists demonstrated the application of this compound in creating functional polymers with enhanced thermal stability and mechanical properties. The incorporation of silyl groups improved the polymer's resistance to degradation under environmental stressors, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine involves its interaction with various molecular targets. The tert-butyldimethylsilyloxy group enhances the stability of the compound, allowing it to participate in reactions without degradation. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl-Protected Pyridine Derivatives

a) 2,3-Dimethoxy-5-(trimethylsilyl)pyridine

- Structure : Replaces the TBDMS-protected hydroxymethyl group with a trimethylsilyl (TMS) group directly attached to the pyridine ring.

- Key Differences :

- Stability : TMS groups are less sterically hindered and more prone to hydrolysis under mild acidic/basic conditions compared to TBDMS .

- Applications : TMS derivatives are often used as intermediates in coupling reactions, whereas TBDMS-protected compounds are preferred for multi-step syntheses requiring robust protection .

b) 5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine

- Structure : Incorporates a pyrrolidine ring with a TBDMS-protected hydroxymethyl group and halogen substituents (Cl, I).

- Key Differences: Reactivity: Halogens (Cl, I) act as leaving groups, enabling nucleophilic substitution reactions, which are absent in the target compound .

Methoxy-Modified Pyridines

a) 5-(Dimethoxymethyl)-2,3-dimethoxypyridine

- Structure : Replaces the TBDMS group with a dimethoxymethyl group.

- Key Differences :

- Data Comparison :

| Property | Target Compound | 5-(Dimethoxymethyl)-2,3-dimethoxypyridine |

|---|---|---|

| Molecular Formula | C₁₄H₂₅NO₃Si (estimated) | C₁₀H₁₅NO₄ |

| Molecular Weight | ~311.5 g/mol (estimated) | 213.24 g/mol |

| Key Functional Groups | TBDMS ether, methoxy | Dimethoxymethyl, methoxy |

| Stability in Acid | Stable | Labile |

b) tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

- Structure: Features a carbamate-protected aminomethyl group and additional methoxy substituents.

- Key Differences :

Boron-Containing Analogues

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Combines a boronic ester, pyrrolidine, and Boc-protected amine.

- Key Differences :

Biological Activity

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine (CAS No. 1171919-74-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions based on diverse research findings.

- Molecular Formula: C14H25NO3Si

- Molecular Weight: 283.44 g/mol

- CAS Number: 1171919-74-6

- MDL Number: MFCD12401630

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds in the same class have shown promising results.

- Screening Results : In a study assessing thiazolopyridine derivatives, compounds demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

- Comparison Table of Antimicrobial Activity :

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound 3g | Pseudomonas aeruginosa | 0.21 |

| Compound 3g | Escherichia coli | 0.21 |

| Compound 3f | Candida albicans | 0.83 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) revealed varying degrees of toxicity among thiazolopyridine derivatives.

- Findings :

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of compounds with specific biological targets. The docking analysis for related thiazolopyridine compounds indicated strong interactions with critical enzymes involved in bacterial resistance mechanisms.

- Key Interactions :

Case Study: Synthesis and Evaluation of Related Compounds

A study published in MDPI evaluated various thiazolopyridine derivatives for their biological activities, including antimicrobial and cytotoxic properties. The researchers synthesized these compounds and assessed their effectiveness against several pathogens.

- Results :

Future Directions in Research

Further research is warranted to explore the full potential of this compound. Areas for future investigation include:

- Expanded Antimicrobial Testing : Broader screening against a wider range of pathogens.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to support future clinical applications.

Q & A

Q. What are the common synthetic routes for 5-((tert-butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine?

The synthesis typically involves multi-step protocols focusing on regioselective functionalization of the pyridine core. A standard approach includes:

- Step 1 : Introduction of methoxy groups at positions 2 and 3 via nucleophilic substitution or oxidation.

- Step 2 : Protection of the hydroxymethyl group using tert-butyldimethylsilyl (TBDMS) chloride under basic conditions (e.g., imidazole in DMF) .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the silyl-protected product. Key reagents: TBDMS-Cl, NaH (for deprotonation), and Pd-catalyzed cross-coupling agents for arylations (if applicable) .

Q. How is the compound characterized to confirm structural integrity?

- NMR Spectroscopy : H and C NMR verify methoxy (-OCH) and TBDMS-protected hydroxymethyl groups. For example, the TBDMS group shows characteristic singlet peaks at ~0.1 ppm (Si-CH) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 283.44 (CHNOSi) .

- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in academic research?

- Medicinal Chemistry : Serves as a precursor for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to its orthogonal protecting groups .

- Material Science : Used to modify surface properties of nanoparticles via silyl ether linkages .

- Chemical Biology : Acts as a building block for fluorescent probes targeting nucleic acid structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in TBDMS protection steps?

- Solvent Selection : Anhydrous DMF or THF minimizes hydrolysis of TBDMS-Cl.

- Temperature Control : Reactions performed at 0°C to RT reduce side reactions (e.g., over-silylation).

- Catalyst Use : Addition of imidazole (1.2 equiv) as a mild base enhances silylation efficiency .

- Yield Monitoring : In-line FTIR or LC-MS tracks reaction progress, enabling real-time adjustments .

Q. What strategies address contradictions in regioselectivity during pyridine functionalization?

Discrepancies in methoxy group positioning (e.g., 2,3 vs. 3,4 substitution) arise from competing electronic and steric effects. Solutions include:

- Directed Ortho-Metalation : Using LiTMP to deprotonate specific positions, guided by methoxy directing groups .

- Protection-Deprotection Sequences : Temporarily masking reactive sites with TBDMS or Boc groups to enforce regiocontrol .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict preferential substitution sites based on charge distribution .

Q. How does the TBDMS group influence the compound’s stability under biological assay conditions?

- Hydrolytic Stability : TBDMS resists hydrolysis at physiological pH (7.4) but cleaves under acidic (pH < 3) or fluoride-based conditions (e.g., TBAF) .

- Metabolic Resistance : In vitro assays (e.g., liver microsomes) show prolonged half-life (>6 hrs) compared to unprotected analogs .

- Solubility Trade-offs : While enhancing lipophilicity (LogP ~2.5), TBDMS reduces aqueous solubility, necessitating DMSO stocks for cell-based studies .

Data Contradiction Analysis

Q. Why do reported yields vary for Pd-catalyzed couplings involving this compound?

Disparities arise from:

- Ligand Effects : Bulky ligands (e.g., PPh) favor Stille couplings (70–80% yields), whereas Buchwald-Hartwig aminations require XPhos for comparable efficiency (50–60%) .

- Substrate Purity : Residual moisture or deprotected hydroxymethyl groups (>5%) suppress catalytic activity. Pre-purification via azeotropic drying (toluene) is critical .

- Scale Dependency : Milligram-scale reactions (1–5 g) achieve higher yields than nanoscale (mg) syntheses due to optimized mixing and heat transfer .

Methodological Recommendations

Q. What analytical techniques resolve ambiguities in silyl ether characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.